5-Dehydroxyparatocarpin K vs. BI-2852 & Analogs: In Silico KRAS G12D Binding Affinity
In a comparative molecular docking study against the KRAS G12D mutant switch I/II pocket, 5-Dehydroxyparatocarpin K exhibited a binding energy of −8.8 kcal/mol, surpassing the reference inhibitor BI-2852 (−8.59 kcal/mol) and closely related bioflavonoid analogs Carpachromene (−8.64 kcal/mol), Sanggenone H (−8.62 kcal/mol), and Kuwanol C (−8.58 kcal/mol) [1]. The calculated inhibitory constant (Ki) for 5-Dehydroxyparatocarpin K was 0.35 µM, compared to 0.51 µM for BI-2852, indicating a stronger predicted binding affinity [1].
| Evidence Dimension | Binding affinity to KRAS G12D switch I/II pocket (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | −8.8 kcal/mol; Ki = 0.35 µM |
| Comparator Or Baseline | BI-2852: −8.59 kcal/mol, Ki = 0.51 µM; Carpachromene: −8.64 kcal/mol; Sanggenone H: −8.62 kcal/mol; Kuwanol C: −8.58 kcal/mol |
| Quantified Difference | 0.21 kcal/mol more favorable than BI-2852; 0.16–0.22 kcal/mol better than other lead flavonoids |
| Conditions | In silico molecular docking using AutoDock Vina; KRAS G12D protein structure (PDB ID: 6GJ8); binding site centered on switch I (residues 25–40) and switch II (residues 57–76) regions |
Why This Matters
This compound offers the highest predicted binding affinity among the four lead bioflavonoids in this study, making it the most promising candidate for downstream KRAS G12D-targeted in vitro validation and assay development.
- [1] Ramalingam PS, Balakrishnan P, Rajendran S, Jothi A, Ramalingam R, Arumugam S. Identification of Dietary Bioflavonoids as Potential Inhibitors against KRAS G12D Mutant—Novel Insights from Computer-Aided Drug Discovery. Current Issues in Molecular Biology. 2023;45(3):2136-2156. doi:10.3390/cimb45030137 View Source
